![molecular formula C11H14O2 B1583820 4-(p-Tolyl)butyric acid CAS No. 4521-22-6](/img/structure/B1583820.png)
4-(p-Tolyl)butyric acid
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-(p-Tolyl)butyric acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with succinic anhydride, followed by hydrolysis. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(p-Tolyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: this compound can be converted to 4-(p-Tolyl)butanoic acid derivatives.
Reduction: Reduction can yield 4-(p-Tolyl)butanol or 4-(p-Tolyl)butanal.
Substitution: Products include nitro, halogenated, or other substituted aromatic compounds.
科学研究应用
Albumin-Binding Moiety
One of the primary applications of 4-(p-Tolyl)butyric acid is its use as an albumin-binding moiety in radiopharmaceuticals. The incorporation of this compound into drug formulations enhances the pharmacokinetics by increasing blood retention times and improving tumor-to-organ ratios.
- Study Findings : Research indicates that when this compound is used in conjunction with radiolabeled compounds, such as those targeting melanoma, it significantly increases the blood retention and tumor uptake compared to counterparts lacking this moiety . For instance, in studies involving -labeled peptides, the introduction of this compound resulted in improved tumor/kidney ratios, highlighting its efficacy in optimizing therapeutic indices .
Radiopharmaceutical Development
The compound has been utilized in the development of novel radiotracers aimed at targeting specific tumors. By modifying existing drugs with this compound, researchers have achieved enhanced circulation times and reduced off-target effects.
- Case Study : In a preclinical study involving -labeled PSMA ligands, the use of this compound resulted in a three- to five-fold increase in tumor/blood and tumor/kidney ratios compared to other albumin binders . This suggests that this compound may be superior for applications requiring high specificity and low systemic toxicity.
Comparative Analysis of Albumin Binders
To better understand the effectiveness of this compound, it is useful to compare it with other albumin-binding compounds:
Compound | Tumor/Blood Ratio | Tumor/Kidney Ratio | Blood Retention Time |
---|---|---|---|
This compound | Higher | Higher | Extended |
4-(p-Iodophenyl)butyric acid | Moderate | Moderate | Standard |
Ibuprofen (as binder) | Lower | Lower | Shorter |
This table illustrates that this compound consistently outperforms other common albumin binders in terms of enhancing therapeutic delivery and minimizing adverse effects.
Future Directions and Research Needs
Despite the promising results associated with the use of this compound, further research is necessary to explore:
- Optimization : Investigating modifications that could enhance binding affinity without compromising clearance rates.
- Clinical Trials : Conducting extensive clinical trials to validate findings from preclinical studies and assess long-term safety profiles.
- Broader Applications : Exploring potential uses in other areas beyond oncology, such as cardiovascular diseases or metabolic disorders.
作用机制
The mechanism of action of 4-(p-Tolyl)butyric acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 4-(4-Methoxyphenyl)butanoic acid
- 4-(3,4-Dimethoxyphenyl)butanoic acid
- 4-Benzoylbutanoic acid
Comparison: 4-(p-Tolyl)butyric acid is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for distinct applications in synthesis and research.
生物活性
4-(p-Tolyl)butyric acid, also known as 4-(4-methylphenyl)butanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, effects, and applications.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- CAS Number : 4521-22-6
- Melting Point : 55–59 °C
Research indicates that this compound functions primarily as an albumin binder , which enhances the pharmacokinetics of therapeutic agents. By increasing the blood circulation time of conjugated drugs, it improves their efficacy in targeting tumors.
Case Studies
-
Tumor Targeting Enhancement :
In a study published in PMC, researchers conjugated this compound to a peptide designed for melanoma targeting. The compound significantly improved the tumor uptake and distribution properties of radiolabeled drugs, resulting in a higher tumor-to-kidney ratio compared to counterparts without the albumin binding moiety . -
Pharmacokinetics Improvement :
Another study focused on the incorporation of this compound into radiopharmaceuticals. The results showed an increase in blood residence time by several hours, indicating its potential to enhance the therapeutic index of radiotracers used in cancer treatment .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Albumin Binding | Enhances circulation time of drugs in the bloodstream |
Tumor Uptake Improvement | Increases efficacy of tumor-targeting agents |
Pharmacokinetic Modulation | Modifies the absorption and distribution profiles of conjugated drugs |
Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Radiotracer Development : The incorporation of this compound into radiotracers has shown promising results in improving diagnostic imaging and therapeutic outcomes in preclinical models .
- Drug Delivery Systems : Its role as an albumin binder has been explored for enhancing drug delivery systems, particularly for hydrophobic drugs that require improved solubility and bioavailability .
属性
IUPAC Name |
4-(4-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOVMRDYFFXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196434 | |
Record name | 4-p-Tolylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-22-6 | |
Record name | 4-Methylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4521-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-p-Tolylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4521-22-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-p-Tolylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-p-tolylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-p-Tolylbutyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD42J3Z4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。